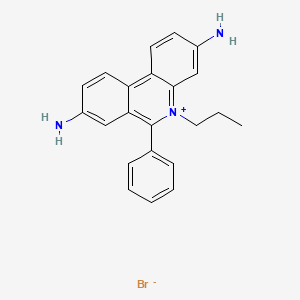
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide is a complex organic compound with the molecular formula C22H22BrN3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide typically involves multi-step organic reactions. The starting materials often include phenanthridine derivatives, which undergo a series of reactions such as nitration, reduction, and bromination to introduce the desired functional groups. The reaction conditions may vary, but common solvents include chloroform, dichloromethane, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
Chemistry: It is used in the synthesis of rigid polyamides and other complex organic molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide exerts its effects involves its interaction with molecular targets such as DNA. The compound can bind to DNA through non-specific interactions along the DNA exterior, potentially affecting DNA replication and transcription processes . This binding may disrupt the normal function of DNA, leading to its anti-tumor and anti-viral effects.
相似化合物的比较
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: This compound shares a similar core structure but lacks the propyl group, which may affect its chemical properties and applications.
Dimidium bromide:
Uniqueness
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide is unique due to its specific structural features, including the propyl group, which may enhance its binding affinity to DNA and its overall chemical stability. These properties make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
100300-89-8 |
|---|---|
分子式 |
C22H22BrN3 |
分子量 |
408.3 g/mol |
IUPAC 名称 |
6-phenyl-5-propylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C22H21N3.BrH/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15;/h3-11,13-14,24H,2,12,23H2,1H3;1H |
InChI 键 |
FPKUULITHFTTJQ-UHFFFAOYSA-N |
规范 SMILES |
CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


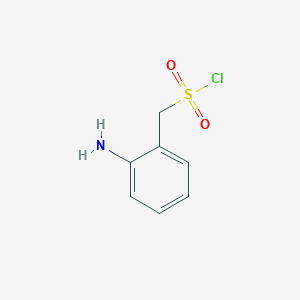
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
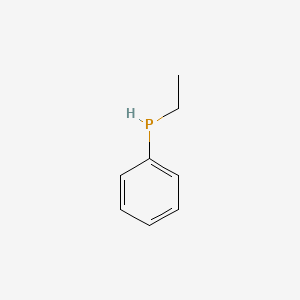

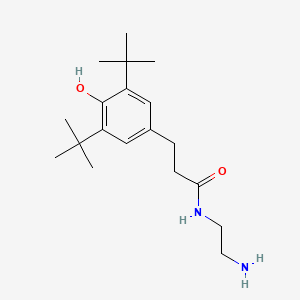
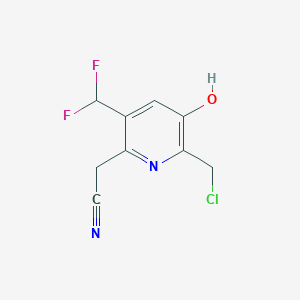
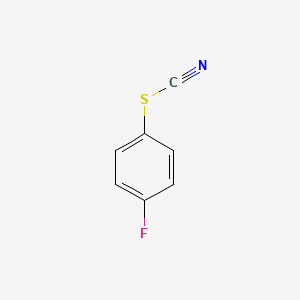
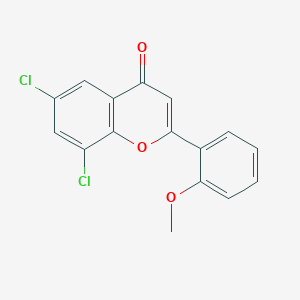
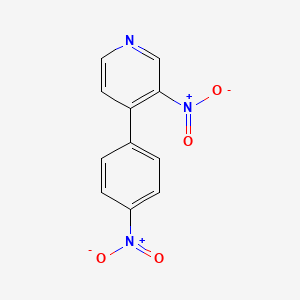
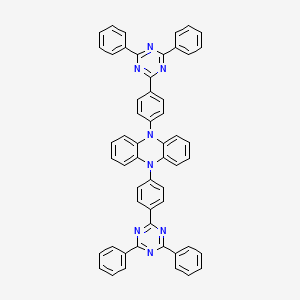
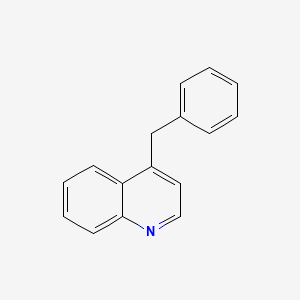
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
